N-Cyclopentyl-5-methylisoxazol-4-amine
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Overview
Description
N-Cyclopentyl-5-methylisoxazol-4-amine is a chemical compound with the molecular formula C9H14N2O. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-methylisoxazol-4-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-methylisoxazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, which is used in the cycloaddition reaction to form the isoxazole ring . Other reagents may include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-Cyclopentyl-5-methylisoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-methylisoxazol-4-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclopentyl-5-methylisoxazol-4-amine include other isoxazole derivatives such as:
- 5-Methylisoxazol-4-amine
- 3-Amino-5-methylisoxazole
- 5-Amino-3-methylisoxazole
Uniqueness
This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other isoxazole derivatives .
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-cyclopentyl-5-methyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C9H14N2O/c1-7-9(6-10-12-7)11-8-4-2-3-5-8/h6,8,11H,2-5H2,1H3 |
InChI Key |
ZPMDHCCQKKYXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)NC2CCCC2 |
Origin of Product |
United States |
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